Deacetyl-N,O-didemethyldiltiazem hydrochloride

Calcium Channel Blocker Vasorelaxation Metabolite Pharmacology

As a major urinary metabolite of diltiazem with >100-fold lower calcium channel antagonistic potency than the parent drug, this compound is an essential certified reference standard for pharmaceutical quality control (ANDA, AMV, QC) and a precise analytical tool for metabolism studies. Its unique structural modifications—loss of acetyl and N,O-demethylation—make it invaluable for SAR investigations. Procure with confidence for regulatory-compliant analytical workflows.

Molecular Formula C18H21ClN2O3S
Molecular Weight 380.9 g/mol
CAS No. 142926-09-8
Cat. No. B1434324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyl-N,O-didemethyldiltiazem hydrochloride
CAS142926-09-8
Molecular FormulaC18H21ClN2O3S
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESCNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Cl
InChIInChI=1S/C18H20N2O3S.ClH/c1-19-10-11-20-14-4-2-3-5-15(14)24-17(16(22)18(20)23)12-6-8-13(21)9-7-12;/h2-9,16-17,19,21-22H,10-11H2,1H3;1H/t16-,17+;/m1./s1
InChIKeyCOVSBRZPVUDQMS-PPPUBMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deacetyl-N,O-didemethyldiltiazem Hydrochloride: A Key Diltiazem Metabolite for Pharmacological and Analytical Applications


Deacetyl-N,O-didemethyldiltiazem hydrochloride (CAS 142926-09-8; HCl salt of the free base CAS 86408-42-6) is a major urinary metabolite of the calcium channel blocker diltiazem [1]. This compound, chemically defined as (2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride, serves as both a research tool for investigating diltiazem metabolism and pharmacology, and as a critical reference standard for pharmaceutical quality control [2].

Why Diltiazem Metabolites Like Deacetyl-N,O-didemethyldiltiazem Hydrochloride Cannot Be Considered Interchangeable Analogs


Diltiazem metabolites exhibit distinct and highly variable pharmacological profiles compared to the parent drug and to one another, precluding simple substitution. Studies demonstrate a >100-fold range in calcium channel antagonistic potency across the metabolite family, with deacetyl-N,O-didemethyldiltiazem showing significantly lower vasorelaxant activity than diltiazem [1]. Furthermore, the antiplatelet aggregation effects of certain metabolites can exceed those of diltiazem itself [2], while pharmacokinetic parameters like clearance and volume of distribution differ markedly [1]. These divergent properties mean that a metabolite's value is not as a therapeutic substitute, but as a precise analytical tool for metabolism studies or quality control, where its specific chemical identity and certified purity are non-negotiable.

Quantitative Differentiation of Deacetyl-N,O-didemethyldiltiazem Hydrochloride: Activity, Selectivity, and Analytical Utility


Calcium Channel Antagonism: A >100-Fold Reduction in Potency Compared to Diltiazem

The Ca2+ antagonistic activity of deacetyl-N,O-didemethyldiltiazem (compound 21) is dramatically lower than that of the parent drug, diltiazem. This was determined by measuring the relaxation of K+-depolarized hamster aorta preparations [1]. The target compound is the least potent of the metabolites tested in this system, underscoring its minimal contribution to the in vivo vasorelaxant effects of diltiazem therapy.

Calcium Channel Blocker Vasorelaxation Metabolite Pharmacology

Platelet Aggregation Inhibition: Superior Activity to Diltiazem in Specific Metabolite Classes

While deacetyl-N,O-didemethyldiltiazem was not directly tested in this study, its closely related class of metabolites (specifically, the deacetyl-O-demethyl and deacetyl-N-demethyl derivatives) demonstrated significantly greater antiplatelet activity than diltiazem itself [1]. This class-level evidence suggests that the metabolic pathway leading to deacetyl-N,O-didemethyldiltiazem may generate compounds with enhanced antiplatelet effects, a property distinct from the parent drug's primary calcium channel blocking activity.

Platelet Aggregation Antiplatelet Metabolite Activity

Pharmacokinetic Profile: Distinct Half-Life and Clearance Relative to Diltiazem

Deacetyl-N,O-didemethyldiltiazem (M6) is a major urinary metabolite of diltiazem, with a pharmacokinetic profile that differs from the parent drug. In humans, the terminal half-lives of related metabolites like deacetyl diltiazem (M1) and deacetyl N-monodesmethyl diltiazem (M2) are considerably longer than those of diltiazem and N-monodesmethyl diltiazem (MA) [1]. In rabbits, systemic clearance (CL) and volume of distribution (Vdss) for diltiazem are smaller than for its metabolites M1 and M2 [2]. These data indicate that M6 and related metabolites have a more sustained presence in the body, albeit with lower peak concentrations, which is critical for understanding the duration of pharmacological effects and for accurate bioanalytical method development.

Pharmacokinetics Metabolism Half-Life

Analytical Utility: Certified Reference Standard for Pharmaceutical Quality Control

Deacetyl-N,O-didemethyldiltiazem hydrochloride is explicitly supplied for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial diltiazem production [1]. Its chemical identity is rigorously characterized, and traceability to pharmacopeial standards (USP or EP) can be provided, ensuring the accuracy and reliability of analytical procedures used to detect and quantify this specific metabolite or impurity.

Reference Standard Quality Control ANDAs

Optimal Use Cases for Deacetyl-N,O-didemethyldiltiazem Hydrochloride Based on Evidence


Reference Standard for Diltiazem ANDA and Commercial QC Testing

The most validated application for deacetyl-N,O-didemethyldiltiazem hydrochloride is as a certified reference standard. It is specifically supplied for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDAs) and commercial diltiazem production [1]. Its use ensures accurate identification and quantification of this metabolite/impurity in pharmaceutical formulations, a regulatory necessity.

Pharmacokinetic and Drug Metabolism Studies of Diltiazem

As a major urinary metabolite of diltiazem, this compound is essential for in vitro and in vivo metabolism studies. Researchers use it as an analytical standard to calibrate HPLC, LC-MS/MS, or other bioanalytical assays for quantifying M6 in plasma or urine samples from preclinical or clinical studies [1][2]. Its availability in high purity is critical for generating accurate pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Investigations in Calcium Channel Blockers

The >100-fold difference in Ca2+ antagonistic potency between this compound (IC50 = 112.2 μM) and diltiazem (IC50 = 0.98 μM) makes it a valuable tool for SAR studies [1]. Its unique chemical modifications (loss of acetyl and N,O-demethylation) serve as a negative control or a starting point for understanding how specific structural changes impact calcium channel binding and vasorelaxant efficacy.

Selective Antiplatelet Activity Screening

Given the class-level evidence that certain diltiazem metabolites exhibit enhanced antiplatelet aggregation activity compared to the parent drug [1], deacetyl-N,O-didemethyldiltiazem can be included in panels of metabolites for screening in platelet function assays. This helps dissect the contribution of individual metabolic pathways to the overall pharmacological profile of diltiazem, potentially identifying leads with improved therapeutic indices.

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